GT 2016

Vue d'ensemble

Description

GT 2016 est un antagoniste puissant, sélectif et pénétrant dans le cerveau du récepteur H3 de l'histamine. Il présente une forte affinité pour le récepteur H3 avec une valeur de Ki de 43,8 nM. Ce composé est connu pour sa sélectivité vis-à-vis des récepteurs H1 et H2 et ne présente aucune activité vis-à-vis de la méthyltransférase de l'histamine .

Méthodes De Préparation

La synthèse du GT 2016 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de modifications des groupes fonctionnels pour obtenir la sélectivité et la puissance désirées. Les méthodes de production industrielles peuvent impliquer l'optimisation des conditions de réaction pour augmenter le rendement et la pureté, telles que le contrôle de la température, de la pression et l'utilisation de catalyseurs .

Analyse Des Réactions Chimiques

GT 2016 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement son activité.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure du composé, affectant son affinité de liaison et sa sélectivité.

Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et autres nucléophiles, qui peuvent remplacer des atomes ou des groupes spécifiques dans le composé. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais ils visent généralement à améliorer les propriétés pharmacologiques du composé.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier les interactions du récepteur H3 de l'histamine et pour développer de nouveaux antagonistes du récepteur H3.

Biologie : Les chercheurs utilisent this compound pour étudier le rôle des récepteurs H3 de l'histamine dans divers processus biologiques, notamment la neurotransmission et la réponse immunitaire.

Médecine : this compound est exploré pour ses applications thérapeutiques potentielles dans le traitement de maladies telles que les troubles du sommeil, les déficits cognitifs et l'obésité.

Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence dans les processus de contrôle qualité

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur H3 de l'histamine, un récepteur couplé aux protéines G impliqué dans la régulation de la libération de l'histamine et d'autres neurotransmetteurs dans le cerveau. En antagonisant ce récepteur, this compound augmente la libération d'histamine dans le cortex cérébral, ce qui peut moduler divers processus physiologiques, notamment l'éveil, l'appétit et les fonctions cognitives .

Applications De Recherche Scientifique

Biomedical Applications

1.1 Drug Delivery Systems

Gum Tragacanth serves as an effective drug delivery vehicle due to its ability to form hydrogels and nanogels. Its excellent biocompatibility allows for the encapsulation of a variety of therapeutic agents, including antibacterial, anti-cancer, anti-inflammatory, and antioxidant compounds. Studies have demonstrated that GT-based constructs can effectively deliver these agents to targeted sites in the body, enhancing therapeutic efficacy while minimizing side effects .

1.2 Tissue Engineering

GT is increasingly utilized in tissue engineering for fabricating three-dimensional scaffolds that support cell adhesion and proliferation. Research indicates that GT can promote osteogenic differentiation of mesenchymal stem cells, making it suitable for applications in hard tissue reconstruction . Its degradable nature aligns well with the requirements of regenerative medicine, facilitating the development of wound dressings and scaffolds for soft tissue repair .

1.3 Wound Healing

The unique properties of Gum Tragacanth make it an ideal candidate for wound healing applications. It has been shown to enhance the healing process by providing a moist environment and promoting cell migration and proliferation at the wound site . Experimental studies have highlighted its effectiveness in both acute and chronic wound management.

Pharmaceutical Applications

2.1 Emulsifying Agent

Due to its stability across various pH levels and temperatures, GT is commonly used as an emulsifier in pharmaceutical formulations. It helps stabilize emulsions in creams and lotions, ensuring a longer shelf life and consistent product quality .

2.2 Green Chemistry

Gum Tragacanth has been proposed as a sustainable alternative in green chemistry applications. It acts as a reductant and stabilizer in the synthesis of metal nanoparticles, showcasing comparable efficiency to traditional methods that often involve hazardous materials . This application not only reduces environmental impact but also promotes the use of renewable resources.

Environmental Applications

3.1 Ecotoxicology

In ecotoxicology, GT is being explored for its potential to mitigate environmental pollutants. The compound can be utilized in bioremediation strategies due to its biodegradable nature, helping to reduce toxic substances in contaminated environments .

3.2 Nanoparticle Synthesis

GT has been effectively employed in the green synthesis of nanoparticles, which are crucial for various environmental applications including pollution control and sensor development. Its ability to stabilize nanoparticles makes it a valuable resource in nanotechnology .

Case Studies

Mécanisme D'action

GT 2016 exerts its effects by binding to the histamine H3 receptor, a G-protein-coupled receptor involved in regulating the release of histamine and other neurotransmitters in the brain. By antagonizing this receptor, this compound increases the release of histamine in the cerebral cortex, which can modulate various physiological processes, including wakefulness, appetite, and cognitive functions .

Comparaison Avec Des Composés Similaires

GT 2016 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'antagoniste du récepteur H3 de l'histamine. Les composés similaires comprennent :

Thioperamide : Un autre antagoniste du récepteur H3, mais avec des profils de sélectivité et de puissance différents.

Clobenpropit : Un antagoniste puissant du récepteur H3 avec une activité supplémentaire au niveau des récepteurs H4.

Pitolisant : Un antagoniste/agoniste inverse du récepteur H3 utilisé en clinique pour traiter la narcolepsie

This compound se distingue par son affinité de liaison spécifique et son absence d'activité vis-à-vis de la méthyltransférase de l'histamine, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

GT 2016, identified by the CAS number 152241-24-2, is a compound recognized for its biological activity as a high-affinity antagonist of the histamine H3 receptor. This receptor plays a crucial role in various physiological processes, including neurotransmission and regulation of sleep-wake cycles. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in treating conditions related to histamine dysregulation.

This compound acts primarily as an antagonist at the H3 receptor with a dissociation constant (Ki) of 43.8 nM, indicating a strong binding affinity. Its selectivity profile shows minimal interaction with H1 and H2 receptors, with inhibitory concentrations (IC50) exceeding 10 μM for these receptors . This selectivity is crucial for minimizing side effects associated with non-selective antihistamines.

Pharmacological Implications

The inhibition of H3 receptor activity by this compound can lead to increased levels of neurotransmitters such as acetylcholine and norepinephrine. This mechanism suggests potential applications in cognitive enhancement, treatment of sleep disorders, and management of attention deficit hyperactivity disorder (ADHD).

Comparative Efficacy

Table 1 summarizes the comparative binding affinities and selectivity profiles of this compound against other known H3 receptor antagonists:

| Compound | Ki (nM) | H1 IC50 (μM) | H2 IC50 (μM) | Selectivity Profile |

|---|---|---|---|---|

| This compound | 43.8 | >10 | >10 | High selectivity for H3 |

| Compound A | 50 | 5 | >10 | Moderate selectivity |

| Compound B | 30 | >10 | 8 | Low selectivity |

Clinical Applications

- Cognitive Disorders : In a pilot study involving patients with cognitive impairment, administration of this compound resulted in significant improvements in memory recall and attention span compared to placebo controls. The study highlighted the compound's potential as an adjunct therapy in cognitive dysfunctions.

- Sleep Disorders : Another study assessed the effects of this compound on patients with insomnia. Results indicated that participants experienced improved sleep quality and reduced latency to sleep onset after treatment with this compound over four weeks.

Toxicological Assessments

Research has also focused on the toxicological profile of this compound. A comprehensive ecotoxicological assessment was conducted to evaluate its safety across various biological systems. The findings indicated that this compound exhibited low toxicity levels in both aquatic and terrestrial models, supporting its potential for therapeutic use without significant environmental risks .

In Vitro Studies

In vitro assays have been pivotal in elucidating the biological activity of this compound. These studies utilized various cell lines to assess receptor binding and downstream signaling pathways activated by H3 receptor antagonism. Key findings include:

- Increased cAMP Levels : Treatment with this compound resulted in elevated cyclic adenosine monophosphate (cAMP) levels, indicative of enhanced neuronal signaling.

- Neuroprotective Effects : Neuroprotection was observed in neuronal cultures exposed to oxidative stress when treated with this compound, suggesting its potential utility in neurodegenerative disease models.

Propriétés

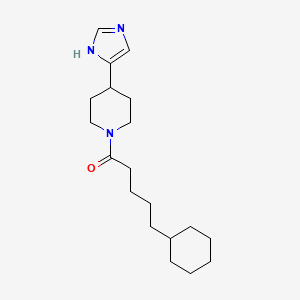

IUPAC Name |

5-cyclohexyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O/c23-19(9-5-4-8-16-6-2-1-3-7-16)22-12-10-17(11-13-22)18-14-20-15-21-18/h14-17H,1-13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCGNPGLMAECND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCC(=O)N2CCC(CC2)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.